Cas no 941947-39-3 (N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide)

N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
- F2202-0352
- N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- AKOS024628157
- N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- 941947-39-3
- N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide
-
- インチ: 1S/C21H19N3O5S/c1-24(15-5-8-17-18(10-15)29-12-28-17)19(25)9-14-11-30-21(22-14)23-20(26)13-3-6-16(27-2)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,23,26)
- InChIKey: PBGLXCUINMCENS-UHFFFAOYSA-N
- SMILES: C(NC1=NC(CC(N(C2=CC=C3OCOC3=C2)C)=O)=CS1)(=O)C1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 425.10454189g/mol
- 同位素质量: 425.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 601
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 127Ų
N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0352-30mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-100mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-5mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-50mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-5μmol |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-2mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-3mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-4mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-40mg |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2202-0352-20μmol |
N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
941947-39-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamideに関する追加情報
Professional Introduction to N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide (CAS No. 941947-39-3)
N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 941947-39-3, represents a unique molecular structure that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of multiple functional groups, including a benzamide moiety and a thiazole ring, suggests potential biological activities that warrant in-depth exploration.
The core structure of this compound features a benzodioxole ring, which is known for its presence in various bioactive natural products and synthetic drugs. The benzodioxole moiety, specifically the 2H-1,3-benzodioxol-5-yl group, contributes to the compound's overall electronic properties and may play a crucial role in its interaction with biological targets. This particular scaffold has been extensively studied for its potential applications in the treatment of neurological disorders, infectious diseases, and other therapeutic areas.
In addition to the benzodioxole ring, the compound incorporates a carbamoyl group linked to a methyl group. This modification enhances the compound's solubility and bioavailability, which are critical factors in drug development. The carbamoyl functionality is often used in medicinal chemistry to improve metabolic stability and binding affinity to biological receptors. The specific arrangement of these groups around the molecule suggests that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways.
The thiazole ring is another key pharmacophore in this compound. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of the thiazole ring with the benzamide moiety creates a synergistic effect that may enhance the compound's therapeutic potential. Recent studies have shown that thiazole-based compounds can modulate key signaling pathways involved in cancer progression and inflammation, making them attractive candidates for further research.
The methoxy group at the 4-position of the benzamide ring further fine-tunes the electronic properties of the molecule. Methoxy substitution is commonly employed in medicinal chemistry to improve lipophilicity and metabolic stability. This modification can also influence the compound's binding affinity to target proteins by altering its conformational flexibility and hydrophobic interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. These tools have been instrumental in identifying potential drug candidates like N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide (CAS No. 941947-39-3) as promising leads for further experimental validation. Virtual screening techniques have allowed scientists to screen large libraries of compounds rapidly, identifying those with optimal pharmacokinetic profiles and minimal toxicity.
In vitro studies have begun to elucidate the biological activity of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammation. The benzamide moiety has been shown to interact with serine proteases, which are involved in various pathological processes. By targeting these enzymes, the compound could potentially modulate inflammatory responses and metabolic pathways.
The thiazole ring's interaction with biological targets remains an area of active investigation. Some studies have demonstrated that thiazole derivatives can inhibit kinase enzymes, which are crucial regulators of cell proliferation and survival. By disrupting kinase activity, these compounds may offer therapeutic benefits in conditions such as cancer and autoimmune diseases.
The combination of these pharmacophoric elements makes N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide (CAS No. 941947-39-3) a versatile scaffold for drug development. Its unique structure allows for multiple points of interaction with biological targets, potentially leading to synergistic effects that enhance therapeutic efficacy.
Future research will focus on synthesizing analogs of this compound to optimize its pharmacological properties. By modifying specific functional groups or introducing new ones, scientists can fine-tune the molecule's activity profile while maintaining its favorable pharmacokinetic characteristics. High-throughput screening techniques will be employed to rapidly identify derivatives with improved potency and selectivity.
The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-Acetyltransferase inhibitors have shown promise as therapeutic agents for various diseases; however; more research is needed to fully understand their mechanisms of action and potential side effects.
The integration of computational methods into drug discovery pipelines has significantly accelerated the identification of promising candidates like N-Acetyltransferase inhibitors (CAS No: 94194739). These tools allow researchers to predict how different compounds will behave biologically before conducting expensive wet-lab experiments.
941947-39-3 (N-4-({(2H-1,3-benzodioxol-5-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-yl-4-methoxybenzamide) Related Products
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 329699-46-9(3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)
- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)




